molecular formula C19H21BrN2O B13909104 1'-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4'-piperidine]

1'-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4'-piperidine]

Cat. No.: B13909104
M. Wt: 373.3 g/mol
InChI Key: IHCXCOQKUWHIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4’-piperidine] is a complex organic compound featuring a spiro structure, which is characterized by two rings sharing a single atom

Preparation Methods

The synthesis of 1’-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4’-piperidine] typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the condensation of an appropriate phenol derivative with formaldehyde and an amine.

    Spirocyclization: The intermediate product undergoes a spirocyclization reaction to form the spiro compound.

    Bromination: The final step involves the bromination of the spiro compound using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1’-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4’-piperidine] undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Cyclization Reactions: Under certain conditions, the compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydride (NaH) for deprotonation, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1’-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4’-piperidine] has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1’-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4’-piperidine] involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of the target. Pathways involved may include inhibition or activation of enzymatic activity, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

Similar compounds to 1’-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4’-piperidine] include:

    Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate: Shares a similar spiro structure but with different functional groups.

    1,2,4-Benzothiadiazine-1,1-dioxide: Another spiro compound with distinct pharmacological activities.

The uniqueness of 1’-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4’-piperidine] lies in its specific structural features and the potential for diverse chemical modifications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C19H21BrN2O

Molecular Weight

373.3 g/mol

IUPAC Name

1'-benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4'-piperidine]

InChI

InChI=1S/C19H21BrN2O/c20-16-6-7-18-17(12-16)21-14-19(23-18)8-10-22(11-9-19)13-15-4-2-1-3-5-15/h1-7,12,21H,8-11,13-14H2

InChI Key

IHCXCOQKUWHIOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CNC3=C(O2)C=CC(=C3)Br)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.